N'-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide

Description

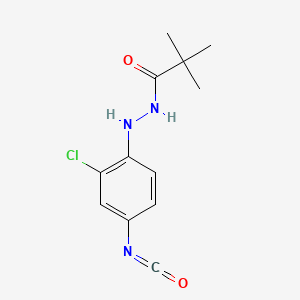

N'-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide (CAS: 94166-48-0) is a specialized hydrazide derivative containing both an isocyanate group (-NCO) and a dimethylpropionyl moiety. Its structure comprises a 2-chloro-4-isocyanatophenyl ring linked to a 2,2-dimethylpropionohydrazide group. The chlorine substituent on the aromatic ring enhances its stability and influences electronic properties, while the bulky dimethylpropionyl group may affect solubility and steric interactions in synthetic reactions .

Properties

CAS No. |

94166-48-0 |

|---|---|

Molecular Formula |

C12H14ClN3O2 |

Molecular Weight |

267.71 g/mol |

IUPAC Name |

N'-(2-chloro-4-isocyanatophenyl)-2,2-dimethylpropanehydrazide |

InChI |

InChI=1S/C12H14ClN3O2/c1-12(2,3)11(18)16-15-10-5-4-8(14-7-17)6-9(10)13/h4-6,15H,1-3H3,(H,16,18) |

InChI Key |

ZOTAFLXGCCHEDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NNC1=C(C=C(C=C1)N=C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide typically involves the reaction of 2-chloro-4-isocyanatophenyl with 2,2-dimethylpropionohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group (-NCO) is highly electrophilic, making it prone to nucleophilic attack by compounds such as amines, alcohols, or thiols. This reaction typically forms substituted ureas or carbamates.

Mechanism :

The nucleophile attacks the electrophilic carbon of the isocyanate, forming an intermediate that rearranges to yield the final product.

Reaction Conditions :

-

Solvents : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity.

-

pH Control : Acidic or basic conditions may influence side reactions.

-

Temperature : Moderate heating accelerates reaction rates.

Example Products :

-

Reaction with aniline: Forms substituted urea derivatives.

-

Reaction with methanol: Generates methyl carbamate.

Condensation Reactions

The hydrazide group (-NH-NH₂) can participate in condensation reactions, often involving carbonyl compounds (e.g., ketones, aldehydes). These reactions typically form hydrazones or heterocyclic derivatives.

Mechanism :

The hydrazide reacts with a carbonyl group to form a Schiff base intermediate, which may undergo further cyclization.

Reaction Conditions :

-

Catalysts : Acidic or basic conditions facilitate bond formation.

-

Temperature : Elevated temperatures promote reaction progression.

Products :

-

Hydrazones or fused heterocycles (e.g., pyrazoles).

Hydrolysis Reactions

The isocyanate group undergoes hydrolysis under acidic or basic conditions, yielding an amine and carbon dioxide. This reaction is critical for understanding the compound’s stability.

Mechanism :

Water attacks the isocyanate, breaking the O-CO-N bond to release CO₂ and form a primary amine.

Reaction Conditions :

-

Solvents : Aqueous solutions (acidic or basic).

-

Temperature : Higher temperatures increase reaction rates.

Products :

-

A primary amine (e.g., 2-chloro-4-aminophenyl derivatives).

Coupling Reactions

The hydrazide group can couple with electrophilic carbonyl compounds, forming acylhydrazides or other derivatives. This reactivity is valuable in organic synthesis and materials science.

Mechanism :

The hydrazide’s nitrogen attacks an electrophilic carbonyl carbon, displacing a leaving group (e.g., chloride).

Reaction Conditions :

-

Catalysts : Acidic or basic conditions may be required.

-

Solubility : Solvents must dissolve both reactants.

Products :

-

Acylhydrazides or other coupled derivatives.

Comparative Analysis of Reactions

| Reaction Type | Functional Group Involved | Key Mechanism | Typical Conditions | Primary Product |

|---|---|---|---|---|

| Nucleophilic Addition | Isocyanate (-NCO) | Electrophilic carbon attack | Polar aprotic solvents, pH control | Substituted ureas/carbamates |

| Condensation | Hydrazide (-NH-NH₂) | Schiff base formation | Acid/base catalysis, heat | Hydrazones/heterocycles |

| Hydrolysis | Isocyanate (-NCO) | Water cleavage of O-CO-N | Aqueous acid/base, temperature | Amine + CO₂ |

| Coupling | Hydrazide (-NH-NH₂) | Nucleophilic attack on carbonyl | Catalyst, solvent compatibility | Acylhydrazides |

Physical and Analytical Insights

Scientific Research Applications

N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

N'-[2-(2,4-Dichlorophenoxy)acetyl]isobutyrohydrazide (CAS: Not explicitly listed)

- Structure: Features a dichlorophenoxyacetyl group instead of an isocyanatophenyl group.

- Applications : Primarily studied for biological activity, such as antimicrobial or agrochemical uses, rather than polymer synthesis .

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide

- Structure : Incorporates a benzothiophene core and a long alkyl chain (pentadecyl), differing in aromatic substitution and hydrophobicity.

- Reactivity : The benzothiophene and hydroxyl groups enable metal coordination and photophysical applications, unlike the isocyanate-based reactivity of the target compound.

- Applications : Used in materials science for luminescent complexes or sensors .

2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide (CAS: 477734-38-6)

- Structure: Combines a chlorophenoxyacetohydrazide with a pyrazole-based aromatic system.

- Reactivity : The pyrazole ring enhances π-π stacking interactions, favoring crystal engineering. The absence of isocyanate limits polymerization utility.

- Applications : Explored in crystal engineering and supramolecular chemistry .

Isocyanate-Containing Analogues

Methylenebis(2,6-diisopropyl-4,1-phenylene)diisocyanate (CAS: 2162-69-8)

- Structure : A diisocyanate with bulky isopropyl groups.

- Reactivity: Higher symmetry and dual isocyanate groups enhance crosslinking efficiency compared to the monofunctional target compound.

- Applications : Widely used in polyurethane foams and coatings .

4-Isocyanato-morpholine (CAS: 151291-41-7)

- Structure : A cyclic tertiary amine with an isocyanate group.

- Reactivity : The morpholine ring introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic dimethylpropionyl group in the target compound.

- Applications : Utilized in specialty polymers requiring nitrogen-rich backbones .

Comparative Data Table

Research Findings and Key Differences

- Reactivity : The target compound’s isocyanate group enables urethane/urea bond formation, critical for polymer networks. In contrast, hydrazide derivatives like those in and rely on Schiff base or hydrogen-bonding interactions.

- Thermal Stability : The dimethylpropionyl group in the target compound likely enhances thermal stability compared to linear alkyl chains in analogues like .

- Biological Activity: Compounds with chlorophenoxy or benzothiophene moieties (e.g., ) exhibit higher bioactivity, while the target compound’s applications are more industrial .

Q & A

Q. How to analyze conflicting results in toxicity studies across different model organisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.